

# An In-depth Technical Guide to 5-(2-Fluorophenyl)picolinic Acid

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 5-(2-Fluorophenyl)picolinic acid

CAS No.: 1158763-56-4

Cat. No.: B1439617

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## Introduction

**5-(2-Fluorophenyl)picolinic acid** is a fascinating heterocyclic compound that stands at the intersection of medicinal chemistry, agrochemicals, and materials science. As a derivative of picolinic acid (pyridine-2-carboxylic acid), it possesses the inherent chelating properties and biological relevance of its parent scaffold. The introduction of a 2-fluorophenyl substituent at the 5-position of the pyridine ring imparts unique steric and electronic properties, which can significantly influence its chemical reactivity, physicochemical characteristics, and biological activity. This guide provides a comprehensive overview of the structure, synthesis, and potential applications of **5-(2-Fluorophenyl)picolinic acid**, offering a technical resource for researchers engaged in its study and utilization.

## Molecular Structure and Physicochemical Properties

The foundational aspect of understanding any chemical entity is a thorough characterization of its molecular structure and physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

## Chemical Structure and Identifiers

**5-(2-Fluorophenyl)picolinic acid** is characterized by a picolinic acid core with a 2-fluorophenyl group attached to the C5 position of the pyridine ring.

Caption: 2D structure of **5-(2-Fluorophenyl)picolinic acid**.

Table 1: Chemical Identifiers for **5-(2-Fluorophenyl)picolinic acid**

Identifier	Value	Source
IUPAC Name	5-(2-Fluorophenyl)pyridine-2-carboxylic acid	-
CAS Number	1158763-56-4	[1]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> FNO <sub>2</sub>	[1]
Molecular Weight	217.20 g/mol	[1]
SMILES	<chem>C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)F</chem>	[1]

## Physicochemical Properties

Experimentally determined physicochemical data for **5-(2-Fluorophenyl)picolinic acid** are not readily available in the public domain. However, we can infer some of its properties based on computational predictions and data from its structural isomer, 5-(4-Fluorophenyl)picolinic acid, and the parent compound, picolinic acid.

Table 2: Predicted and Comparative Physicochemical Properties

Property	5-(2-Fluorophenyl)picolinic acid (Predicted)	5-(4-Fluorophenyl)picolinic acid (Experimental)	Picolinic Acid (Experimental)	Source
Topological Polar Surface Area (TPSA)	50.19 Å <sup>2</sup>	Not available	50.19 Å <sup>2</sup>	[1]
logP	2.5859	2.51	0.72	[1][2][3]
pKa	Not available	3.35	0.99	[2][3]
Solubility	Not available	pH-dependent	Very soluble in water, less soluble in ethanol, sparingly soluble in acetonitrile	[2]

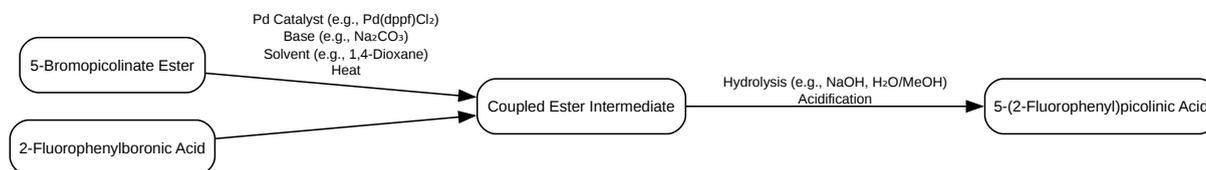
The presence of the fluorine atom is known to increase lipophilicity, which is reflected in the predicted logP value and may enhance the compound's ability to cross biological membranes. [2] The acidity of the carboxylic acid group is expected to be similar to that of the 4-fluoro isomer.

## Synthesis and Characterization

The synthesis of **5-(2-Fluorophenyl)picolinic acid** can be approached through several synthetic strategies. A common and effective method for forming the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.

### Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible and efficient synthesis involves the palladium-catalyzed cross-coupling of a 5-halopicolinate ester with 2-fluorophenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.



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Caption: Proposed synthetic workflow for **5-(2-Fluorophenyl)picolinic acid**.

## Experimental Protocol (Representative)

This protocol is a representative procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.[4]

### Step 1: Suzuki-Miyaura Cross-Coupling

- To a solution of methyl 5-bromopicolinate (1.0 eq) in dry 1,4-dioxane under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorophenylboronic acid (1.2 eq).
- Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
- Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
- Add the palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl<sub>2</sub>) (0.05 eq).
- Heat the reaction mixture to 90 °C and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and dilute with water.
- Extract the aqueous layer with ethyl acetate.

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the methyl 5-(2-fluorophenyl)picolinate intermediate.

### Step 2: Ester Hydrolysis

- Dissolve the purified methyl 5-(2-fluorophenyl)picolinate intermediate in a mixture of methanol and water.
- Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
- Monitor the hydrolysis by TLC or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Acidify the remaining aqueous solution to pH 3-4 with hydrochloric acid (1 M).
- Collect the resulting precipitate by vacuum filtration.
- Wash the solid with cold water and dry under vacuum to yield **5-(2-Fluorophenyl)picolinic acid**.

## Spectroscopic Characterization (Predicted)

While experimental spectra for **5-(2-Fluorophenyl)picolinic acid** are not readily available in the literature, its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra can be predicted based on the known chemical shifts of picolinic acid and fluorophenyl derivatives.

Table 3: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts

Atom	Predicted <sup>1</sup> H NMR (ppm)	Predicted <sup>13</sup> C NMR (ppm)	Notes
Pyridine-H3	~8.2-8.4 (d)	~125-127	
Pyridine-H4	~8.0-8.2 (dd)	~138-140	
Pyridine-H6	~8.8-9.0 (d)	~150-152	
Phenyl-H3'	~7.2-7.4 (m)	~128-130	
Phenyl-H4'	~7.1-7.3 (m)	~124-126 (d, JCF)	
Phenyl-H5'	~7.4-7.6 (m)	~130-132 (d, JCF)	
Phenyl-H6'	~7.5-7.7 (m)	~115-117 (d, JCF)	
Pyridine-C2 (C=O)	-	~165-167	
Pyridine-C5	-	~135-137	
Phenyl-C1'	-	~128-130 (d, JCF)	
Phenyl-C2'	-	~160-162 (d, JCF)	
Carboxyl-OH	~13-14 (br s)	-	May not be observed depending on solvent and concentration

Note: Predicted chemical shifts are in ppm relative to TMS. Coupling constants (J) for fluorine-carbon couplings are expected.

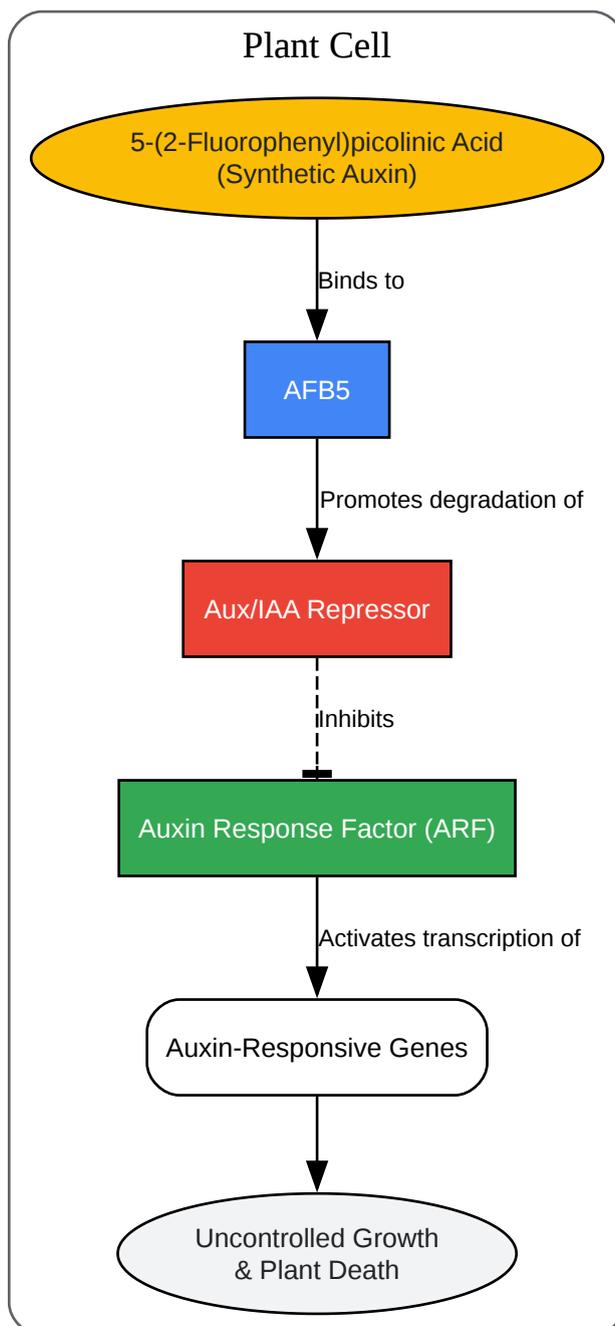
## Potential Biological Activity and Applications

The picolinic acid scaffold is a privileged structure in medicinal and agricultural chemistry. Its derivatives have been explored for a wide range of biological activities.

### Herbicidal Activity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.<sup>[5]</sup> These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately

death of susceptible plants. The primary target of some picolinic herbicides is the auxin-signaling F-box protein 5 (AFB5).[5]



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Caption: Proposed mechanism of herbicidal action via the AFB5 signaling pathway.

Given the herbicidal activity of other picolinic acid derivatives, it is plausible that **5-(2-Fluorophenyl)picolinic acid** could also exhibit such properties. The 2-fluoro substitution may influence its binding affinity to AFB5 and its overall efficacy.

## Anticancer and Immunomodulatory Potential

Picolinic acid itself is a metabolite of tryptophan and has been shown to possess antiproliferative and immunomodulatory properties.[3] It can act as an iron chelator and may activate macrophages, leading to cytotoxicity against tumor cells. The incorporation of a fluorophenyl group could modulate these activities, potentially leading to the development of novel anticancer agents.

## Antiviral and Neuroprotective Applications

Derivatives of picolinic acid have been investigated for their potential as broad-spectrum antiviral agents.[2] For instance, 5-(4-fluorophenyl)picolinic acid has shown promise in inhibiting the entry of enveloped viruses.[2] Additionally, some picolinic acid derivatives have been implicated in neuroprotective effects.[2] These findings suggest that **5-(2-Fluorophenyl)picolinic acid** could be a valuable scaffold for the development of new therapeutic agents in these areas.

## Analytical Methodologies

The analysis and quantification of **5-(2-Fluorophenyl)picolinic acid** are crucial for quality control, pharmacokinetic studies, and environmental monitoring. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.

## Representative HPLC Method

Table 4: Representative HPLC Conditions

Parameter	Condition
Column	C18 reverse-phase (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate	1.0 mL/min
Detection	UV at 254 nm and 280 nm
Injection Volume	10 μL
Column Temperature	30 °C

This method should be validated for linearity, accuracy, precision, and sensitivity according to standard guidelines.

## Conclusion and Future Perspectives

**5-(2-Fluorophenyl)picolinic acid** is a molecule with significant potential, stemming from the combined properties of its picolinic acid core and the 2-fluorophenyl substituent. While there is a need for more extensive experimental characterization of its physicochemical and biological properties, the available data on related compounds suggest promising avenues for its application in drug discovery and agrochemical development. Future research should focus on its detailed synthesis and purification, comprehensive spectroscopic and crystallographic analysis, and a thorough evaluation of its biological activity against a range of targets. Such studies will undoubtedly unlock the full potential of this intriguing molecule.

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